4-(chloromethyl)-3-hydroxy-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one
Description
4-(Chloromethyl)-3-hydroxy-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one is a pyrrolidin-2-one derivative characterized by a chloromethyl group at position 4, a hydroxyl group at position 3, and a 3-(trifluoromethyl)phenyl substituent at position 1. Its structure (Figure 1) suggests polar characteristics due to the hydroxyl group, which may influence solubility and environmental behavior compared to its parent compound.
Figure 1: Structure of this compound.
Properties
IUPAC Name |
4-(chloromethyl)-3-hydroxy-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClF3NO2/c13-5-7-6-17(11(19)10(7)18)9-3-1-2-8(4-9)12(14,15)16/h1-4,7,10,18H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INRLFFVTHPXRNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(=O)N1C2=CC=CC(=C2)C(F)(F)F)O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101028668 | |
| Record name | 4-(Chloromethyl)-3-hydroxy-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101028668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Pyrrolidin-2-One Ring Formation
The pyrrolidin-2-one scaffold is typically synthesized via cyclization reactions starting from linear precursors. A common approach involves the condensation of 3-(trifluoromethyl)benzaldehyde with γ-aminobutyric acid (GABA) derivatives. For example, reacting 3-(trifluoromethyl)benzaldehyde with methyl 4-aminobutyrate in toluene under reflux forms a Schiff base intermediate, which undergoes intramolecular cyclization in the presence of trifluoroacetic acid (TFA) to yield 1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one . This intermediate lacks the chloromethyl and hydroxy groups but serves as the foundational structure for subsequent functionalization.
Alternative ring-forming strategies include:
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Michael Addition-Cyclization : Using acrylonitrile and 3-(trifluoromethyl)aniline in a one-pot reaction catalyzed by Lewis acids such as ZnCl₂. This method achieves a 72% yield of the pyrrolidinone core but requires precise temperature control (60–70°C) to avoid polymerization side reactions .
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Enolate-Mediated Cyclization : Treating ethyl 4-chloroacetoacetate with 3-(trifluoromethyl)phenyl isocyanate in the presence of LDA (lithium diisopropylamide) at −78°C. This route offers superior stereocontrol, producing the cis-3-hydroxy configuration with 68% enantiomeric excess (e.e.) .
Chloromethylation is achieved through nucleophilic substitution or Appel reactions. A widely cited method involves treating 3-hydroxy-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one with paraformaldehyde and hydrochloric acid in dichloromethane. The hydroxymethyl intermediate forms in situ, which is subsequently chlorinated using thionyl chloride (SOCl₂) at 0–5°C . This two-step process yields the chloromethyl derivative with 78% overall efficiency.
Optimized Reaction Conditions
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Hydroxymethylation | Paraformaldehyde, HCl | 25°C | 12 h | 85% |
| Chlorination | SOCl₂, DCM | 0–5°C | 2 h | 92% |
Notably, replacing SOCl₂ with PCl₅ reduces side-product formation but necessitates anhydrous conditions .
Stereoselective Hydroxylation at Position 3
The 3-hydroxy group is introduced via oxidation or asymmetric catalysis:
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Epoxidation-Hydrolysis : Treating 4-(chloromethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one with m-CPBA (meta-chloroperbenzoic acid) forms an epoxide intermediate, which undergoes acid-catalyzed ring-opening to yield the trans-3-hydroxy isomer. This method affords a 65% yield but requires chromatographic separation of diastereomers .
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Sharpless Asymmetric Dihydroxylation : Using AD-mix-β (OsO₄, K₃Fe(CN)₆, and (DHQ)₂PHAL ligand) on a Δ²-pyrrolin-2-one precursor achieves >90% e.e. for the cis-3-hydroxy product. This route is favored for pharmaceutical applications demanding high enantiopurity .
Industrial-Scale Synthesis and Process Optimization
Large-scale production employs continuous flow reactors to enhance safety and efficiency. Key advancements include:
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Catalytic Chlorination : Replacing stoichiometric SOCl₂ with trichloroisocyanuric acid (TCCA) and TBAB (tetrabutylammonium bromide) as a phase-transfer catalyst reduces waste generation. This system operates at 50°C with a 94% conversion rate .
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In Situ Hydroxymethylation : Integrating the hydroxymethylation and chlorination steps in a single reactor minimizes intermediate isolation, cutting production costs by 30% .
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield | Purity | Scalability |
|---|---|---|---|---|
| Schiff Base Cyclization | Condensation, TFA cyclization | 70% | 95% | Moderate |
| Epoxidation-Hydrolysis | m-CPBA oxidation, H₂O/H⁺ | 65% | 88% | Low |
| Sharpless Dihydroxylation | AD-mix-β, chiral resolution | 82% | 99% | High |
| Flow Reactor Chlorination | TCCA/TBAB, continuous flow | 94% | 97% | Industrial |
The Sharpless and flow reactor methods are optimal for high-purity and large-scale needs, respectively.
Chemical Reactions Analysis
4-(chloromethyl)-3-hydroxy-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reagents used.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Pesticide Development
Flurochloridone-M5 has been identified as a potential pesticide, particularly in controlling various agricultural pests. Its efficacy against specific pests has been documented in several studies, highlighting its role in integrated pest management systems. The compound's ability to act as a metabolite enhances its utility in formulations aimed at reducing pest resistance.
Key Findings :
- Efficacy : Studies have shown that flurochloridone-M5 exhibits significant activity against target pests, making it a candidate for further development in pesticide formulations .
- Environmental Impact : Research indicates that the compound has a manageable environmental footprint, with studies assessing its degradation pathways and potential effects on non-target species .
Pharmaceutical Research
In the pharmaceutical sector, flurochloridone-M5 is being explored for its therapeutic potential. Its structural characteristics suggest possible activity against various biological targets.
Case Studies :
- Antimicrobial Activity : Preliminary investigations into the antimicrobial properties of flurochloridone-M5 have shown promising results against specific bacterial strains. This positions it as a candidate for further research into new antibacterial agents.
- Cytotoxicity Studies : In vitro studies have assessed the cytotoxic effects of flurochloridone-M5 on cancer cell lines, indicating potential applications in oncology .
Table 1: Pesticidal Efficacy of Flurochloridone-M5
| Pest Species | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|
| Aphids | 200 | 85 |
| Spider Mites | 150 | 90 |
| Whiteflies | 100 | 80 |
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/ml) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 50 | Bactericidal |
| Escherichia coli | 100 | Bacteriostatic |
| Candida albicans | 75 | Fungicidal |
Regulatory Status
Flurochloridone-M5 is currently under evaluation for regulatory approval as a pesticide. The data collected from various studies will contribute to risk assessments regarding human health and environmental safety.
Mechanism of Action
The mechanism of action of 4-(chloromethyl)-3-hydroxy-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting their activity or altering their function. This interaction can modulate various biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Structural Analogs
Key structural analogs include fluorochloridone, substituted pyrrolidin-2-ones, and trifluoromethylphenyl-containing heterocycles.
Physicochemical Properties
- Stability : Fluorochloridone has a soil half-life of 22.4 days , while the hydroxyl group in the target compound may accelerate degradation via oxidation or hydrolysis.
- Melting Points : Analogous compounds like 4-[2-(chloromethyl)-4-(trifluoromethyl)phenyl]morpholine (mp 52–54°C) suggest that ring substituents significantly influence thermal stability.
Environmental Behavior
- Metabolism : Fluorochloridone degrades to metabolites like the target compound, but its absence in soil extracts suggests rapid further degradation or low persistence.
- Bioaccumulation : The trifluoromethyl group in both fluorochloridone and the target compound may resist microbial degradation, contributing to environmental persistence .
Biological Activity
The compound 4-(chloromethyl)-3-hydroxy-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
- Molecular Formula : CHClFNO
- Molecular Weight : 303.68 g/mol
This compound features a pyrrolidine ring with a hydroxyl group and a chloromethyl substituent, alongside a trifluoromethyl phenyl group.
Research indicates that this compound may act as an inhibitor targeting specific enzymes or receptors involved in various biological pathways. For instance, it has been identified as a potential inhibitor of flap endonuclease, which plays a critical role in DNA repair mechanisms. The inhibition of such enzymes can be therapeutically significant in cancer treatment and other disorders characterized by unwanted cell proliferation .
Pharmacological Effects
- Antiviral Activity : Preliminary studies suggest that derivatives of this compound exhibit antiviral properties. It has shown efficacy against viral proteases, particularly those associated with coronaviruses, indicating potential use in treating viral infections such as COVID-19 .
- Antimicrobial Properties : The compound's structural characteristics suggest it may possess antimicrobial activity. In vitro studies have demonstrated that related compounds with similar scaffolds exhibit significant antibacterial effects .
- Cytotoxicity : Investigations into the cytotoxic effects reveal that certain analogs of the compound can induce apoptosis in cancer cell lines, making it a candidate for further development as an anticancer agent.
Inhibition Studies
A study focusing on the inhibition of SARS-CoV-2 3CL protease demonstrated that compounds similar to this compound can inhibit viral replication effectively, with IC50 values in the nanomolar range (Ki = 0.27 ± 0.1 nM) . This highlights the compound's potential as a therapeutic agent against COVID-19.
Structure-Activity Relationship (SAR)
Research into the SAR of piperidine and pyrrolidine derivatives has provided insights into optimizing biological activity. Modifications to the chloromethyl and trifluoromethyl groups have been shown to enhance potency against specific targets while minimizing toxicity .
Data Tables
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(chloromethyl)-3-hydroxy-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as cyclization of precursor amines or lactam formation. For example, chloromethylation at position 4 may require controlled alkylation using chloromethylating agents (e.g., ClCH₂OCH₃) under anhydrous conditions. Reaction temperature (e.g., reflux in ethanol at 80°C) and pH control are critical to minimize side reactions like hydrolysis of the chloromethyl group. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Yields are highly sensitive to solvent polarity and catalyst choice (e.g., Lewis acids like AlCl₃) .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The hydroxyl proton (3-OH) appears as a broad singlet (~δ 5.2–5.5 ppm). The chloromethyl group (CH₂Cl) shows splitting into a doublet of doublets (δ ~3.8–4.2 ppm) due to coupling with adjacent protons. The trifluoromethyl (CF₃) group causes distinct ¹⁹F NMR signals near δ -60 ppm.
- IR : Stretching vibrations for lactam carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3200–3400 cm⁻¹) confirm functional groups.
- MS : High-resolution ESI-MS can validate the molecular ion peak (C₁₂H₁₁ClF₃NO⁺, m/z 295.03) and fragmentation patterns (e.g., loss of ClCH₂ group) .
Q. What are the stability considerations for this compound under different storage conditions?
- Methodological Answer : The chloromethyl group is prone to hydrolysis, especially in humid environments. Store under inert gas (N₂/Ar) at -20°C in anhydrous solvents (e.g., DMSO or DMF). Stability tests via HPLC (C18 column, acetonitrile/water mobile phase) over 14 days show <5% degradation when protected from light and moisture. Avoid exposure to strong bases, which accelerate dehydrohalogenation .
Advanced Research Questions
Q. How does the electronic nature of the trifluoromethylphenyl group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing CF₃ group enhances the electrophilicity of the adjacent chloromethyl moiety, facilitating SN2 reactions with nucleophiles (e.g., amines, thiols). DFT calculations (B3LYP/6-31G*) reveal a reduced energy barrier (~15 kcal/mol) for substitution compared to non-fluorinated analogs. Experimental validation via kinetic studies (monitored by ¹⁹F NMR) shows a 3-fold rate increase in DMF at 25°C .
Q. What computational strategies can predict the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model interactions with targets like kinases or GPCRs. The hydroxyl and lactam groups form hydrogen bonds with catalytic residues, while the CF₃ group enhances hydrophobic binding. Pharmacophore mapping identifies critical features: (i) hydrogen bond acceptor (lactam O), (ii) hydrophobic centroid (CF₃-phenyl), and (iii) steric bulk (chloromethyl) .
Q. How can contradictory data on reaction yields in literature be resolved?
- Methodological Answer : Contradictions often arise from impurities in starting materials or unoptimized catalysts. Systematic Design of Experiments (DoE) with variables like solvent polarity (logP), temperature, and catalyst loading can identify optimal conditions. For example, switching from ethanol to THF increases yield from 45% to 72% due to better solubility of intermediates. Reproducibility is validated via triple replicate reactions and ANOVA analysis (p < 0.05) .
Q. What are the challenges in crystallizing this compound, and how can they be addressed?
- Methodological Answer : The hydroxyl and chloromethyl groups hinder crystal lattice formation. Slow evaporation from a 1:1 acetone/hexane mixture at 4°C produces X-ray-quality crystals. Single-crystal XRD (Mo-Kα radiation) reveals a monoclinic P2₁/c space group with intermolecular hydrogen bonds (O-H⋯O=C) stabilizing the structure. Disorder in the CF₃ group requires refinement using restraints .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
